N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine lactam core substituted with a 1-methyl group and a 2-phenyl ring. The aryl group attached via the carboxamide is a 5-chloro-2,4-dimethoxyphenyl moiety, which introduces electron-donating (methoxy) and electron-withdrawing (chloro) substituents. The molecular formula is inferred as C21H21ClN2O4, with a calculated molecular weight of ~400.45 g/mol.
Properties
Molecular Formula |
C20H21ClN2O4 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O4/c1-23-18(24)9-13(19(23)12-7-5-4-6-8-12)20(25)22-15-10-14(21)16(26-2)11-17(15)27-3/h4-8,10-11,13,19H,9H2,1-3H3,(H,22,25) |
InChI Key |
GSBWDYRZJFGQIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactions Analysis
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and physicochemical differences between the target compound and analogues:
Key Comparative Insights
Aromatic Substitution Effects: The 5-chloro-2,4-dimethoxyphenyl group in the target compound and PNU-120596 provides a balance of lipophilicity (from chloro) and solubility (from methoxy). In contrast, 5-chloro-2-hydroxyphenyl in Compound 16 may reduce metabolic stability due to the reactive hydroxyl group.
Core Structure Influence: The pyrrolidine lactam in the target compound offers conformational flexibility and hydrogen-bonding capacity via the lactam carbonyl. This contrasts with the rigid isoxazole core in PNU-120596, which likely contributes to its allosteric modulation of nicotinic receptors . Thiazolidinone () and dihydropyridine () cores exhibit distinct electronic profiles, with thiazolidinones often associated with antimicrobial activity and dihydropyridines with calcium channel modulation.
Functional Group Impact: Carboxamide linkages (target compound, –6) favor hydrogen bonding with biological targets, while urea in PNU-120596 may engage in stronger dipole interactions or allosteric site binding.
However, the trifluoromethyl group in ’s compound may increase molecular rigidity and metabolic resistance.
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 388.845 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 605.5 ± 55.0 °C |
| Flash Point | 320.0 ± 31.5 °C |
| LogP | 2.67 |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. In particular, the compound was tested against A549 human lung adenocarcinoma cells. The results indicated a structure-dependent cytotoxicity:
- MTT Assay Results: The compound reduced the viability of A549 cells significantly at a concentration of 100 µM over 24 hours.
- Comparative Analysis: When compared to standard chemotherapeutic agents like cisplatin, the compound showed promising anticancer activity with lower toxicity towards non-cancerous cells (HSAEC-1 KT) .
Case Study: Structure-Activity Relationship
A detailed structure-activity relationship (SAR) analysis revealed that compounds containing free amino groups exhibited more potent anticancer activity than those with acetylamino fragments. For example:
- Compound with free amino group: Viability reduced to 66% in A549 cells.
- Compounds with acetylamino groups showed negligible cytotoxic effects on non-cancerous cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound was also evaluated against multidrug-resistant pathogens:
- Tested Pathogens: Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Escherichia coli.
- Results: The compound demonstrated selective antimicrobial activity against these pathogens, suggesting its potential as a lead compound for developing new antimicrobial therapies .
The proposed mechanism of action for the anticancer and antimicrobial activities includes:
- Inhibition of Cell Proliferation: The compound interferes with cellular pathways critical for cancer cell survival.
- Targeting Bacterial Resistance Mechanisms: By disrupting bacterial cell wall synthesis and function, it can effectively combat resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
